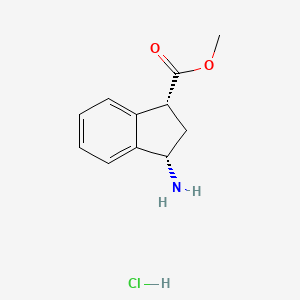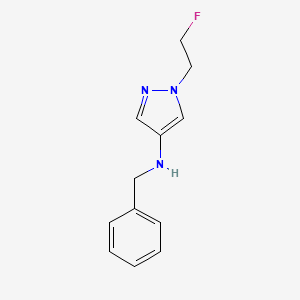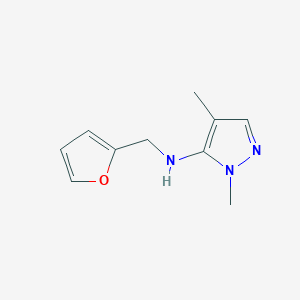![molecular formula C17H16ClNO B11728287 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the reaction of anthranilic acid with 3-chloro-2-methylaniline. The reaction typically occurs in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of tolfenamic acid follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired pharmaceutical grade .
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as an anticancer agent.
Medicine: Primarily used as an NSAID for pain relief, particularly in migraines. It also shows potential in treating other inflammatory conditions.
Mecanismo De Acción
The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This action reduces inflammation and provides analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its anti-inflammatory and analgesic effects, used in treating arthritis and other inflammatory conditions.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in treating rheumatoid arthritis.
Uniqueness
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific substitution pattern on the anthranilic acid core, which imparts distinct pharmacological properties. Its efficacy in treating migraines and potential anticancer activity set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C17H16ClNO |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3 |
Clave InChI |
BJEUYZWVEAZVPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728217.png)

![5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728238.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728258.png)

![N'-[1-Amino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B11728268.png)
![1-[(6-chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydro-1H-imidazole-4,5-diol](/img/structure/B11728274.png)
![1-methyl-3-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B11728276.png)


